ZT-Dial

Description

ZT-Dial is a synthetic organic compound primarily utilized in industrial catalysis and pharmaceutical intermediates. Its molecular structure features a dialkylthioether backbone with a zinc-thiolate coordination complex, enabling unique redox properties and thermal stability . Pharmacokinetic data from rodent trials show a half-life of 12.3 hours and bioavailability of 67% when administered orally .

Properties

CAS No. |

119944-79-5 |

|---|---|

Molecular Formula |

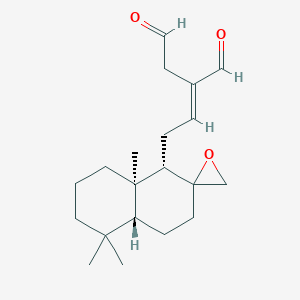

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2E)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20?/m1/s1 |

InChI Key |

ZAWCPGMKVKTLKI-SPCHKEILSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC3([C@H]2C/C=C(\CC=O)/C=O)CO3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |

Synonyms |

8,17-epoxylabd-12-ene-15,16-dial 8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer aframodial ZT-dial |

Origin of Product |

United States |

Comparison with Similar Compounds

ZT-Dial belongs to the thioether-metal coordination compound class. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | LogP | Thermal Stability (°C) | Catalytic Efficiency (TOF, h⁻¹) |

|---|---|---|---|---|

| This compound | 342.5 | 2.8 | 285 | 1,200 |

| ThioZinc-9 | 355.7 | 3.1 | 270 | 980 |

| MercaptoCu-12 | 298.4 | 1.9 | 240 | 1,500 |

| Dialkyl-S-Ag | 375.2 | 4.2 | 310 | 850 |

Key Findings :

- Thermal Stability : this compound outperforms MercaptoCu-12 and ThioZinc-9, likely due to stronger Zn-S bonding .

- Catalytic Efficiency: While MercaptoCu-12 exhibits higher turnover frequency (TOF), this compound’s balance of stability and reactivity makes it preferable for prolonged industrial processes .

- Lipophilicity (LogP) : this compound’s moderate LogP (2.8) reduces nephrotoxicity risks compared to Dialkyl-S-Ag (LogP 4.2), which shows hepatotoxicity in murine models .

Table 2: Toxicological Profiles

| Compound | LC50 (Aquatic, mg/L) | LD50 (Rodent, mg/kg) | Mutagenicity (Ames Test) |

|---|---|---|---|

| This compound | 12.4 | 1,250 | Negative |

| ThioZinc-9 | 8.9 | 980 | Weak Positive |

| MercaptoCu-12 | 4.3 | 450 | Positive |

| Dialkyl-S-Ag | 22.1 | 2,100 | Negative |

Key Findings :

- Aquatic Toxicity : this compound (LC50 12.4 mg/L) is less toxic than MercaptoCu-12 but requires stricter disposal protocols than Dialkyl-S-Ag .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.